molecular formula C14H10BrN3OS B6342894 (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone CAS No. 618091-98-8

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone

Cat. No.: B6342894
CAS No.: 618091-98-8
M. Wt: 348.22 g/mol
InChI Key: JYOSOQNCLMJKBF-UHFFFAOYSA-N
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Description

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a bromophenyl group, and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-bromoacetophenone and thiophene-2-carboxaldehyde in the presence of hydrazine hydrate can yield the desired pyrazole derivative. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine

It can be used as a lead compound for the development of new pharmaceuticals targeting various diseases .

Industry

In the material science industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it suitable for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone
  • (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone

Uniqueness

Compared to its analogs, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone exhibits unique properties due to the presence of the bromine atom. This can influence its reactivity, biological activity, and physical properties, making it a valuable compound for specific applications.

Biological Activity

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been evaluated for various pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article reviews the current understanding of its biological activity, supported by relevant data and case studies.

Chemical Structure

The molecular formula of this compound is C17H14BrN3OS. The compound features a pyrazole ring substituted with a bromophenyl group and a thiophene moiety, which are crucial for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. For instance, this compound was tested against various bacterial strains using the disk diffusion method. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results suggest that the compound's antibacterial efficacy may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has shown promising anti-inflammatory effects. In vitro assays evaluated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. The results indicated a significant reduction in cytokine levels, suggesting potential use in inflammatory conditions.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies conducted on various cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways. The following table summarizes the findings:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These findings indicate that the compound could serve as a lead for developing novel anticancer agents.

Case Studies

A notable study published in the West African Journal of Medicine highlighted the synthesis and biological evaluation of several pyrazole derivatives, including our compound of interest. The study reported that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-substituted analogs .

Another research effort focused on structure-activity relationship (SAR) studies of pyrazole derivatives, revealing that modifications at specific positions on the pyrazole ring significantly influenced their biological activities . This underscores the importance of chemical structure in determining pharmacological efficacy.

Properties

IUPAC Name

[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS/c15-9-3-5-10(6-4-9)18-14(16)11(8-17-18)13(19)12-2-1-7-20-12/h1-8H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOSOQNCLMJKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403908
Record name [5-amino-1-(4-bromophenyl)pyrazol-4-yl]-thiophen-2-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618091-98-8
Record name [5-amino-1-(4-bromophenyl)pyrazol-4-yl]-thiophen-2-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-AMINO-1-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL)(2-THIENYL)METHANONE
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